molecular formula C13H18N2O3 B12985512 tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B12985512
M. Wt: 250.29 g/mol
InChI Key: QIJZTSNPZXDLJM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The tert-butyl group and hydroxymethyl group attached to this core enhance its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common approach includes:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The pyridine ring can undergo reduction to form a dihydropyridine derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Utilized in the design of novel pharmaceuticals.

Industry:

  • Applied in the production of fine chemicals and advanced materials.
  • Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness:

  • The presence of the pyrrolo[3,2-c]pyridine core distinguishes it from other similar compounds.
  • The combination of tert-butyl and hydroxymethyl groups enhances its stability and reactivity.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-5,7,10,16H,6,8H2,1-3H3

InChI Key

QIJZTSNPZXDLJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CN=C2)CO

Origin of Product

United States

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